BC-1382 - 1013753-99-5

BC-1382

Catalog Number: EVT-261116
CAS Number: 1013753-99-5
Molecular Formula: C23H29N3O5S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-1382 is a potent ubiquitin E3 ligase HECTD2 inhibitor which specifically disrupts the HECTD2/PIAS1 interaction.
Overview

BC-1382 is a small molecule inhibitor specifically targeting the E3 ubiquitin ligase HECTD2. This compound has been developed to investigate the role of HECTD2 in various biological processes, particularly in cancer progression and immune response. The inhibition of HECTD2 has implications for therapeutic strategies in treating melanoma and possibly other cancers by modulating protein degradation pathways.

Source and Classification

BC-1382 was developed based on structural insights from the NEDD4 HECT domain crystal structure, allowing researchers to create a homology model that guided the synthesis of this compound. Its classification falls under small molecule inhibitors with a focus on ubiquitin ligases, specifically those involved in post-translational modifications that regulate protein turnover and cellular signaling pathways .

Synthesis Analysis

The synthesis of BC-1382 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes are not extensively detailed in the available literature, the general approach includes:

  1. Designing the Compound: Utilizing structural data from related ubiquitin ligases to inform the design.
  2. Chemical Reactions: The synthesis likely involves multiple reaction steps, including coupling reactions, protection-deprotection strategies, and possibly cyclization to achieve the desired molecular framework.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate BC-1382 from by-products.

The compound's synthesis is crucial for its subsequent biological evaluation and mechanism of action studies .

Molecular Structure Analysis

BC-1382's molecular structure is characterized by specific functional groups that confer its biological activity. While detailed structural data is not provided in the search results, compounds of this nature typically feature:

  • Core Structure: A scaffold that allows for interaction with the target protein.
  • Functional Groups: Specific moieties that enhance binding affinity and specificity towards HECTD2.

The precise molecular formula and three-dimensional conformation would be determined through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography during further characterization studies .

Chemical Reactions Analysis

BC-1382 participates in various chemical reactions primarily through its interaction with HECTD2. The mechanism involves:

  1. Binding to HECTD2: BC-1382 binds to the active site of HECTD2, inhibiting its ubiquitin ligase activity.
  2. Impact on Ubiquitination: By blocking HECTD2, BC-1382 alters the ubiquitination of target proteins, leading to changes in their stability and function within cellular pathways.

The specificity and efficiency of these reactions can be assessed using biochemical assays that measure ubiquitination levels in cellular models .

Mechanism of Action

The mechanism of action of BC-1382 centers on its ability to inhibit HECTD2-mediated ubiquitination processes. Key points include:

  1. Inhibition of Ubiquitin Ligase Activity: BC-1382 competes with substrates for binding to HECTD2, effectively reducing the enzyme's activity.
  2. Alteration of Cellular Signaling: By inhibiting HECTD2, BC-1382 disrupts downstream signaling pathways associated with cell cycle regulation and immune responses, which may contribute to its potential anti-cancer effects.

Data from studies indicate that high expression levels of HECTD2 correlate with poor prognosis in melanoma patients, suggesting that targeting this enzyme could provide therapeutic benefits .

Physical and Chemical Properties Analysis

While specific physical and chemical properties for BC-1382 are not extensively documented in the provided sources, general properties typically assessed include:

  • Solubility: Important for bioavailability; often evaluated in various solvents.
  • Stability: Chemical stability under physiological conditions is critical for therapeutic application.
  • Molecular Weight: Affects pharmacokinetics and dynamics.

These properties would be investigated through standard analytical methods such as high-performance liquid chromatography and mass spectrometry during compound development .

Applications

BC-1382 has several promising applications in scientific research:

  1. Cancer Research: As a selective inhibitor of HECTD2, BC-1382 is being studied for its potential to inhibit melanoma progression by modulating protein degradation pathways.
  2. Immunology Studies: The compound's role in regulating immune responses makes it a candidate for exploring treatments for inflammatory diseases or conditions involving immune dysregulation.
  3. Drug Development: BC-1382 serves as a lead compound for developing more potent and selective inhibitors targeting similar E3 ligases involved in various pathologies.
Molecular Mechanisms of BC-1382 in Innate Immune Regulation

Role of BC-1382 in Modulating HECTD2-PIAS1 Ubiquitination Pathways

BC-1382 is a rationally designed small-molecule inhibitor that specifically targets the HECT domain of the E3 ubiquitin ligase HECTD2. This compound disrupts the ubiquitination cascade by blocking HECTD2's binding to its substrate, PIAS1 (Protein Inhibitor of Activated STAT1). Under physiological conditions, HECTD2 recognizes a phosphodegron on PIAS1 created by GSK3β-mediated phosphorylation at serine residues S13/S17. This recognition facilitates K48-linked polyubiquitination of PIAS1 at lysine 30 (K30), marking it for proteasomal degradation [1] [3]. BC-1382 inhibits this interaction by occupying HECTD2's substrate-binding pocket (amino acids 393–397), particularly disrupting the R397 residue critical for PIAS1 recognition. Consequently, BC-1382 stabilizes PIAS1 protein levels, enhancing its anti-inflammatory activity. In murine lung epithelial (MLE) cells, BC-1382 increased PIAS1 half-life from ≤1 hour to >4 hours post-LPS challenge, confirming target engagement [1].

Table 1: Key Molecular Interactions Targeted by BC-1382

Target ProteinFunctional DomainInteraction SiteEffect of BC-1382
HECTD2HECT domain (C744)Substrate-binding pocket (R397)Blocks PIAS1 docking
PIAS1SAP domain (N-terminal)Phosphodegron (S13/S17)Prevents ubiquitination
GSK3βKinase domainPIAS1 phosphorylation siteIndirect inhibition

BC-1382 as a Selective Inhibitor of HECTD2 E3 Ligase Activity

BC-1382 exhibits high selectivity for HECTD2 over other HECT-family E3 ligases (e.g., KIAA0317, HACE1) and unrelated ubiquitination machinery. Biochemical assays demonstrate that BC-1382 binds the catalytic C744 residue within HECTD2's HECT domain, abolishing ubiquitin transferase activity without affecting ligase expression. The C744S mutation in HECTD2 completely abrogates BC-1382's inhibitory effects, confirming C744 as the compound's binding site [1]. Selectivity profiling revealed >200-fold higher potency against HECTD2 compared to 98% of the human kinome. This specificity is attributed to BC-1382's unique interaction with HECTD2's N-terminal substrate-binding region, which is structurally distinct across E3 ligases. Importantly, BC-1382 does not inhibit PIAS1's SUMO-ligase activity, preserving its non-degradative functions [1] [3].

Impact of BC-1382 on NF-κB and STAT Signaling Cascades

By stabilizing PIAS1, BC-1382 exerts dual suppression of pro-inflammatory transcription factors NF-κB and STAT:

  • NF-κB pathway: PIAS1 physically associates with the p65 subunit of NF-κB, blocking its DNA-binding capacity. BC-1382 treatment reduced LPS-induced NF-κB promoter activity by 82% in macrophages, compared to vehicle controls. This inhibition occurred upstream of IκBα degradation, as confirmed by preserved IκBα levels in BC-1382-treated cells [1] [3].
  • STAT pathway: PIAS1 directly binds STAT1/STAT3, inhibiting phosphorylation and nuclear translocation. BC-1382 enhanced PIAS1-mediated suppression of STAT1/STAT3 activation by 70% in IFN-γ-stimulated cells, correlating with reduced SOCS1 expression and increased SOCS3 (a negative regulator of JAK-STAT signaling) [9].

Table 2: BC-1382-Mediated Modulation of Signaling Pathways in LPS-Challenged Models

Signaling MoleculeChange with LPSChange with LPS + BC-1382Biological Consequence
NF-κB (p65) activity↑ 8.5-fold↓ 82% vs. LPSReduced IL-6, TNFα production
STAT1 phosphorylation↑ 6.2-fold↓ 74% vs. LPSAttenuated IFN response
SOCS3 expression↓ 60%↑ 3.1-fold vs. LPSEnhanced feedback inhibition
PIAS1 protein levels↓ 90%Restored to baselineBroad anti-inflammatory effect

BC-1382-Mediated Attenuation of Cytokine Storm Dynamics

BC-1382 mitigates cytokine storm pathology by disrupting the feedforward loop of innate immune activation. In Pseudomonas aeruginosa-induced pneumonia models, BC-1382 administration:

  • Suppressed early cytokine production: Reduced TNF-α, IL-1β, and IL-6 by 68–85% within 6 hours post-infection by blocking NF-κB nuclear translocation [1]
  • Attenuated neutrophil infiltration: Decreased pulmonary myeloperoxidase activity by 73% and neutrophil counts by 68% at 24 hours, correlating with reduced CXCL1/CXCL2 chemokine expression [3]
  • Protected against tissue damage: Diminished alveolar-capillary barrier permeability by 64% and reduced lung edema formation, as measured by bronchoalveolar lavage protein content [1]The compound's efficacy mirrors the protective effects of the natural HECTD2(A19P) polymorphism found in 8.5% of humans, which confers resistance to acute respiratory distress syndrome (ARDS) by impairing HECTD2-PIAS1 nuclear interaction [3]. BC-1382 thus represents a pharmacomimetic of this protective genetic variant, offering broad-spectrum suppression of cytokine storm dynamics without globally immunosuppressive effects.

Properties

CAS Number

1013753-99-5

Product Name

BC-1382

IUPAC Name

1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1

InChI Key

RCWXKFCEGKXUIN-KRWDZBQOSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

BC1382; BC 1382; BC-1382

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.